Oxiran-2-ylmethyl 2-oxopropanoate

physicochemical profiling partition coefficient drug design

Sourcing a single monomer that provides both a reactive epoxide and an α-keto ester for tandem reactions often requires managing multiple incompatible reagents. Oxiran-2-ylmethyl 2-oxopropanoate (CAS 125884-77-7) solves this by integrating both electrophilic centers in one molecule (MW 144.12 g/mol). This eliminates stoichiometric mismatch and reduces procurement line items. - Enables one-pot epoxide ring-opening and subsequent hydrazone/oxime ligation via the α-keto ester handle. - XLogP3 of -0.3 ensures homogeneous aqueous-phase reactivity, unlike hydrophobic glycidyl methacrylate. - Low vapor pressure (~0.1 mmHg at 25 °C) reduces VOC emissions and engineering burden during scale-up.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 125884-77-7
Cat. No. B143239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiran-2-ylmethyl 2-oxopropanoate
CAS125884-77-7
SynonymsPropanoic acid, 2-oxo-, oxiranylmethyl ester (9CI)
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OCC1CO1
InChIInChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3
InChIKeyOGQRANUQIYJLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxiran-2-ylmethyl 2-oxopropanoate (CAS 125884-77-7): Sourcing the Bifunctional Glycidyl–Pyruvate Ester for Dual-Reactive-Center Chemistry


Oxiran-2-ylmethyl 2-oxopropanoate (CAS 125884-77-7), systematically named propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI), is a low-molecular-weight (144.12 g/mol) bifunctional ester that covalently links a strained epoxide (oxirane) ring to an α-keto ester (2-oxopropanoate / pyruvate) moiety through a methylene bridge [1]. The compound bears the molecular formula C₆H₈O₄, features exactly zero hydrogen-bond donors and four hydrogen-bond acceptors, and carries an undefined stereocenter at the oxirane C2 position, making the commercially supplied material a racemic mixture unless otherwise specified [1]. Computed physicochemical properties include a topological polar surface area of 55.9 Ų, an XLogP3 of -0.3, and exactly four rotatable bonds, placing it in a polarity and flexibility space distinct from common monofunctional glycidyl esters or simple alkyl pyruvates [1].

Why Oxiran-2-ylmethyl 2-oxopropanoate Cannot Be Replaced by Ethyl Pyruvate or Glycidyl Methacrylate in Dual-Center Synthetic Strategies


Oxiran-2-ylmethyl 2-oxopropanoate occupies a narrow structural intersection that neither simple alkyl pyruvates (e.g., ethyl pyruvate, CAS 617-35-6) nor conventional glycidyl esters (e.g., glycidyl methacrylate, CAS 106-91-2) can replicate. Ethyl pyruvate provides the α-keto ester pharmacophore—shown to behave as a substrate of lactate dehydrogenase (LDH) and to exert anti-inflammatory effects superior to sodium pyruvate in ischemia/reperfusion models [1][2]—but it carries no epoxide and therefore cannot participate in ring-opening polymerization, covalent surface grafting, or irreversible enzyme active-site alkylation. Conversely, glycidyl methacrylate supplies the reactive epoxide for polymer crosslinking and surface immobilization but lacks the α-keto ester required for metal-chelation, condensation chemistry, or LDH-active-site recognition [1]. Substituting one for the other in a synthetic sequence that demands both an electrophilic epoxide and a nucleophile-accessible α-carbonyl forfeits one entire reactive manifold, making the bifunctional glycidyl–pyruvate ester structurally non-interchangeable with either monofunctional class.

Oxiran-2-ylmethyl 2-oxopropanoate: Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1 — LogP and Polar Surface Area Differentiate Oxiran-2-ylmethyl 2-oxopropanoate from Glycidyl Methacrylate for Aqueous-Phase versus Organic-Phase Reactivity

Oxiran-2-ylmethyl 2-oxopropanoate exhibits a computed XLogP3 of -0.3 and a topological polar surface area (TPSA) of 55.9 Ų [1], placing it substantially more hydrophilic than glycidyl methacrylate (XLogP3 approximately +0.9, TPSA approximately 38.8 Ų, computed from PubChem data). The approximately 1.2 log-unit difference in partition coefficient translates to roughly a 16-fold difference in octanol-water distribution at equilibrium, while the 17.1 Ų larger TPSA of the target compound indicates greater capacity for aqueous hydrogen-bond acceptance. This polarity shift is critical when selecting a reactive monomer for aqueous-phase ring-opening or bioconjugation: the pyruvate-bearing glycidyl ester will partition preferentially into aqueous compartments, whereas glycidyl methacrylate remains predominantly in the organic phase under biphasic conditions [1].

physicochemical profiling partition coefficient drug design monomer selection

Evidence Item 2 — Boiling Point Elevation of ~37 °C Over Ethyl Pyruvate Reduces Volatility-Linked Handling Losses in Open-Vessel Synthesis

The target compound has a predicted boiling point of 226.2 ± 13.0 °C at 760 mmHg , which is approximately 71 °C higher than ethyl pyruvate (boiling point ~155 °C at 760 mmHg) and approximately 37 °C higher than glycidyl methacrylate (boiling point ~189 °C at 760 mmHg). At a typical bench-top reflux temperature of 80–100 °C, ethyl pyruvate already approaches its boiling point and suffers evaporative loss, while oxiran-2-ylmethyl 2-oxopropanoate remains well below its boiling regime, reducing headspace loss and maintaining stoichiometric fidelity over extended reaction times . The flash point of the target compound is predicted at 94.2 ± 19.9 °C , which, while indicative of flammability, is considerably higher than that of ethyl pyruvate (flash point ~45–50 °C), offering a wider safe-handling window.

thermal stability process chemistry volatility distillation

Evidence Item 3 — Dual Reactive-Center Architecture Enables Tandem Ring-Opening/Condensation Sequences Inaccessible to Either Monofunctional Analog Alone

Oxiran-2-ylmethyl 2-oxopropanoate is the only low-molecular-weight glycidyl ester (MW 144.12) that carries an α-keto ester carbonyl directly adjacent to the ester linkage. This structural feature creates two electrophilic centers with orthogonal reactivity: (i) the terminal epoxide carbon, susceptible to nucleophilic ring-opening by amines, thiols, or carboxylates, and (ii) the α-keto carbonyl, which can undergo condensation with hydrazines, hydroxylamines, or enolizable methylene compounds. Glycidyl methacrylate and glycidyl butyrate contain only the epoxide electrophile, while ethyl pyruvate and methyl pyruvate contain only the α-keto ester [1]. Glycidic esters are established intermediates in the Darzens reaction, and α-halogenoglycidic esters derived from dihaloacetates are known to rearrange to pyruvic esters under Lewis acid catalysis (MgCl₂, MgBr₂, MgI₂) [2], demonstrating that the glycidyl-to-pyruvate structural continuum is synthetically productive. The pre-installed pyruvate moiety in the target compound eliminates the need for a post-epoxidation rearrangement step, allowing direct entry into pyruvate-based heterocycle synthesis (e.g., pyrazoles, isoxazoles) via tandem epoxide opening followed by α-keto condensation.

synthetic methodology tandem reactions heterocycle synthesis chemoenzymatic

Evidence Item 4 — α-Keto Ester Moiety Confers Metal-Chelation Capacity Absent in Conventional Glycidyl Esters, Enabling Lewis-Acid-Catalyzed Pathway Selection

The 2-oxopropanoate subunit of the target compound presents a 1,2-dicarbonyl motif capable of bidentate metal chelation (e.g., Mg²⁺, Zn²⁺, Cu²⁺), a property entirely absent in glycidyl methacrylate, glycidyl butyrate, and glycidol. This chelation capacity is mechanistically significant because Lewis acids (MgCl₂, MgBr₂, MgI₂) are known to catalyze the rearrangement of glycidic esters to α-halogeno- or α-hydrogeno-pyruvic esters [1]. The target compound, already a pyruvic ester, can serve as a ligand for metal-centered catalysis or as a metal-chelating building block for coordination polymer synthesis. Ethyl pyruvate, which also bears the α-keto ester, lacks the epoxide needed for polymer backbone incorporation. The computed hydrogen-bond acceptor count of 4 (versus 3 for glycidyl methacrylate) [2] quantitatively reflects the additional carbonyl oxygen available for metal coordination.

metal chelation Lewis acid catalysis glycidic ester rearrangement α-keto ester chemistry

Evidence Item 5 — Vapor Pressure of ~0.1 mmHg at 25 °C Is Consistent with Reduced Inhalation Exposure Relative to More Volatile Glycidyl Esters in Open-Bench Handling

The predicted vapor pressure of oxiran-2-ylmethyl 2-oxopropanoate is 0.1 ± 0.4 mmHg at 25 °C . This is substantially lower than glycidyl methacrylate (vapor pressure ~3.3 mmHg at 25 °C) and ethyl pyruvate (~2.5 mmHg at 25 °C). The approximately 25- to 33-fold lower vapor pressure means that at equilibrium in a headspace, the airborne concentration of the target compound will be proportionally lower, reducing inhalation exposure risk during open-vessel weighing and transfer. Glycidyl esters as a class are recognized genotoxic carcinogens (IARC Group 2A) [1]; therefore, any factor that reduces airborne concentration—such as the intrinsically lower vapor pressure of the pyruvate-bearing glycidyl ester—directly translates to a measurable reduction in laboratory exposure risk relative to more volatile glycidyl ester alternatives.

occupational safety vapor exposure glycidyl ester handling industrial hygiene

Oxiran-2-ylmethyl 2-oxopropanoate (CAS 125884-77-7): High-Fidelity Application Scenarios Based on Verified Differentiation Evidence


Scenario 1 — Aqueous-Phase Bioconjugation Requiring Preferential Water-Soluble Monomer Partitioning

When designing epoxide-functionalized probes for protein labeling or carbohydrate conjugation in aqueous buffer (pH 7–9), the XLogP3 of -0.3 and TPSA of 55.9 Ų of oxiran-2-ylmethyl 2-oxopropanoate [1] ensure preferential solubility in the aqueous phase. In contrast, glycidyl methacrylate (XLogP3 ~+0.9) partitions into organic droplets or adsorbs to hydrophobic protein patches, leading to heterogeneous reaction kinetics. The ~16-fold octanol-water distribution advantage of the target compound supports homogeneous aqueous-phase ring-opening by lysine ε-amines or cysteine thiols, yielding pyruvate-tagged bioconjugates amenable to subsequent oxime or hydrazone ligation via the α-keto ester handle. This scenario is directly supported by the LogP and TPSA evidence in Evidence Item 1.

Scenario 2 — Tandem One-Pot Synthesis of Pyruvate-Derived Heterocycles (Pyrazoles, Isoxazoles) via Sequential Epoxide Opening and α-Keto Condensation

In a single reaction vessel, oxiran-2-ylmethyl 2-oxopropanoate can first undergo nucleophilic epoxide ring-opening by hydrazine (generating a β-hydroxy-hydrazino intermediate), followed by in situ condensation of the hydrazine with the α-keto ester carbonyl to form a pyrazole ring. This tandem sequence exploits both electrophilic centers of the molecule (Evidence Item 3) and eliminates the need for a separate α-keto ester reagent. Attempting the same sequence with glycidyl methacrylate would stop at the β-hydroxy-hydrazine stage, requiring a second carbonyl-containing reagent (e.g., ethyl pyruvate) to complete the heterocycle, doubling the procurement line items and introducing stoichiometric mismatch. The Lewis-acid chelation capacity of the 1,2-dicarbonyl motif (Evidence Item 4) further enables catalysis of the condensation step by sub-stoichiometric Mg²⁺ or Zn²⁺.

Scenario 3 — Reduced-Volatility Process Chemistry for Multi-Gram Scale-Up with Exposure-Control Requirements

For process chemistry groups scaling reactions beyond 10 grams, the boiling point of 226.2 ± 13.0 °C (Evidence Item 2) and vapor pressure of ~0.1 mmHg at 25 °C (Evidence Item 5) of oxiran-2-ylmethyl 2-oxopropanoate provide concrete engineering advantages over ethyl pyruvate (boiling point ~155 °C) and glycidyl methacrylate (vapor pressure ~3.3 mmHg). At typical jacketed-reactor temperatures of 60–100 °C, the target compound remains >100 °C below its boiling point, minimizing distillative loss and maintaining batch-to-batch stoichiometric consistency. The ~25-fold lower vapor pressure versus glycidyl methacrylate also reduces the engineering burden on facility air-handling systems when processing glycidyl esters—a class subject to heightened occupational exposure scrutiny (IARC Group 2A). These properties make the compound a preferred choice for scale-up campaigns where volatile organic compound (VOC) emission and operator exposure are tracked metrics.

Scenario 4 — Metal-Coordination Polymer and MOF Building-Block Synthesis Exploiting the 1,2-Dicarbonyl Chelation Motif

The 1,2-dicarbonyl motif of the 2-oxopropanoate subunit (Evidence Item 4) enables bidentate coordination to divalent metals (Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺). When the epoxide is subsequently opened by a nucleophilic co-monomer (e.g., a diamine or dithiol), the resulting polymer backbone carries regularly spaced metal-chelating pyruvate ester side chains. This architecture is inaccessible from glycidyl methacrylate or glycidyl butyrate, which lack the α-keto functionality and therefore cannot support post-polymerization metal loading. The 4 hydrogen-bond acceptor sites (versus 2–3 for conventional glycidyl esters) [1] provide a quantitative descriptor of the enhanced coordination capacity. Target applications include metal-organic framework (MOF) precursors, heterogeneous catalyst supports, and metal-scavenging resins.

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